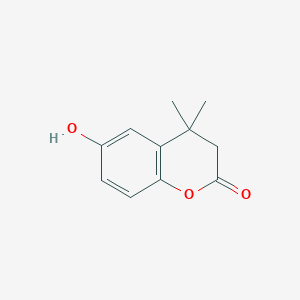

6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Overview

Description

6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound has been synthesized through various methods. For instance, Solladié and Girardin (1991) described a two-step synthesis from 2'-hydroxyacetophenone and phenyl vinyl sulfoxide, applicable to related compounds like 4-methyl-3-chromene and 4,4-dimethylchroman (Solladié & Girardin, 1991). Sunthankar et al. (1993) synthesized potential metabolites of a related benzoate compound, demonstrating the adaptability of synthesis methods for this class of chemicals (Sunthankar et al., 1993).

Structural Modifications : Research by Buckle et al. (1991) focused on synthesizing C-3 analogues of a related potassium channel activator, highlighting the significance of structural modifications in enhancing biological activity (Buckle et al., 1991).

Pharmaceutical Research

Solid Phase Synthesis for Drug Libraries : Gong et al. (2003) reported the construction of a library of 2000 analogues of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran, a technique valuable for pharmaceutical research (Gong et al., 2003).

Potential Therapeutic Activities : Yoon, Yoo, and Shin (1998) studied a benzopyran-based compound with potential as a potassium-channel opener, suggesting therapeutic applications in cardiovascular diseases (Yoon, Yoo, & Shin, 1998).

Improved Preparation Methods : Camps et al. (1985) improved the preparation process of related compounds, which is crucial for developing pharmaceutical applications (Camps et al., 1985).

Antimicrobial Applications

- Antimicrobial Screening : Mulwad and Hegde (2009) explored the antimicrobial properties of related benzopyrans, indicating potential use in combating microbial infections (Mulwad & Hegde, 2009).

Metabolic Studies

- Metabolic Biotransformation : Yenes et al. (2004) investigated the in vitro metabolism of a related benzopyran, an essential aspect of pharmacokinetics in drug development (Yenes et al., 2004).

Cytotoxicity and Antitumor Research

- Cytotoxic Effects : Research by Kiem et al. (2005) found certain benzopyrans to have strong cytotoxic effects against human cancer cell lines, suggesting potential for antitumor therapies (Kiem et al., 2005).

Synthesis of Analogues for Various Applications

- Analogues Synthesis : Lee (1982) demonstrated the synthesis of mangostins, a class of benzopyrans, indicating the versatility in synthesizing various analogues for different applications (Lee, 1982).

Study of Metal Complexes

- Metal Complexes Study : Abdel-Latif and Mohamed (2017) investigated benzopyran metal complexes, contributing to the understanding of their chemical properties and potential applications (Abdel-Latif & Mohamed, 2017).

Properties

IUPAC Name |

6-hydroxy-4,4-dimethyl-3H-chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYURFSTLUGMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC2=C1C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)

![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2954267.png)

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/no-structure.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)

![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)